Chlorine pentafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Fluorination and Oxidation Agent: Due to its high fluorine content and strong oxidizing nature, Chlorine pentafluoride can be used to introduce fluorine atoms and oxygen functional groups into organic molecules. This proves beneficial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and advanced materials [].

Materials Science

- Surface Modification: Chlorine pentafluoride's ability to react with various materials allows for the modification of their surface properties. This can involve etching, fluorination, or oxidation of surfaces, leading to improved adhesion, corrosion resistance, and other desirable characteristics for materials like metals, ceramics, and polymers [].

Nuclear Fuel Reprocessing (Potential Application)

- Fluorination of Plutonium: In the nuclear fuel reprocessing cycle, Chlorine pentafluoride has been explored as a potential agent for converting plutonium dioxide (PuO2) into plutonium hexafluoride (PuF6). PuF6 is a volatile compound that can be easily separated from other elements in spent nuclear fuel using gaseous diffusion techniques []. However, further research and development are needed to determine the feasibility and safety of this application.

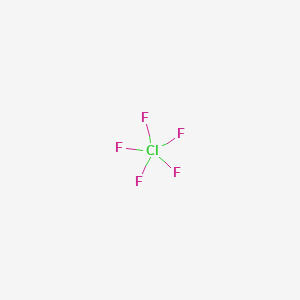

Chlorine pentafluoride is an interhalogen compound with the chemical formula ClF₅. It appears as a colorless gas and is recognized for its strong oxidizing properties. The molecular structure of chlorine pentafluoride is characterized by a square pyramidal geometry, exhibiting C₄v symmetry, which has been confirmed through high-resolution nuclear magnetic resonance spectroscopy. This compound was first synthesized in 1963 by D. F. Smith through the fluorination of chlorine trifluoride under high temperature and pressure conditions .

- Reaction with Water: Chlorine pentafluoride reacts vigorously with water, producing chloryl fluoride and hydrogen fluoride:

This reaction is exothermic and can be hazardous due to the release of corrosive and toxic gases .

- Fluorinating Agent: Chlorine pentafluoride acts as a powerful fluorinating agent, reacting with most elements except for noble gases, nitrogen, oxygen, and fluorine .

- Reactivity with Combustibles: It can support combustion and reacts violently with combustible materials, leading to potential fire hazards .

Chlorine pentafluoride does not have significant biological applications due to its highly toxic nature. It poses severe health risks upon exposure, including respiratory distress and chemical burns. The compound is classified as toxic and corrosive, potentially fatal if inhaled or absorbed through the skin. Its interaction with moisture can lead to the formation of harmful hydrofluoric acid .

The synthesis of chlorine pentafluoride typically involves several methods:

- Fluorination of Chlorine Trifluoride:

- The primary method involves the reaction of chlorine trifluoride with fluorine gas under controlled high-temperature and high-pressure conditions:

- Direct Fluorination:

- Other methods include the direct fluorination of chlorine gas:

Chlorine pentafluoride exhibits vigorous reactions with various substances:

- Water and Moisture: It reacts explosively with water or moisture in the air, leading to the production of toxic gases such as hydrogen fluoride and chlorine gas .

- Combustible Materials: The compound can ignite or react violently when in contact with organic materials or other combustibles, necessitating careful handling protocols in laboratory settings .

Chlorine pentafluoride is part of a broader category of interhalogen compounds. Here are some similar compounds along with their unique characteristics:

| Compound | Formula | Unique Features |

|---|---|---|

| Chlorine trifluoride | ClF₃ | Less reactive than chlorine pentafluoride; used in some industrial applications. |

| Bromine pentafluoride | BrF₅ | Similar structure but more stable; used for specific fluorination reactions. |

| Iodine pentafluoride | IF₅ | Less studied; known for its unique reactivity patterns compared to other halogens. |

| Chlorine monofluoride | ClF | A simpler compound; serves as an intermediate in various reactions involving chlorine and fluorine. |

Chlorine pentafluoride stands out due to its extreme reactivity and strong oxidizing properties, making it more hazardous than many of its counterparts while also limiting its practical applications.

Chlorine pentafluoride was first synthesized in 1963 by D. F. Smith through the fluorination of chlorine trifluoride (ClF₃) with fluorine gas under high temperature and pressure. This discovery emerged during intensive research into interhalogen compounds, driven by their potential as oxidizers in rocket propulsion systems. Initially classified due to its association with military applications, ClF₅’s properties were later declassified, revealing its role as a highly reactive oxidizing agent.

The compound’s synthesis was initially inspired by the existence of xenon tetrafluoride (XeF₄), which challenged earlier assumptions about noble gas inertness. ClF₅’s discovery underscored the feasibility of hypervalent bonding in chlorine, where the central atom exceeds the octet rule through expanded valence shells.

Classification Within Interhalogen Compounds

Interhalogen compounds are binary molecules consisting solely of halogen atoms, with general formulas XYₙ (n = 1, 3, 5, 7). ClF₅ belongs to the XY₅ category, characterized by a larger central halogen (X = Cl) bonded to five smaller halogens (Y = F).

Key Features of XY₅ Compounds:

| Property | ClF₅ | BrF₅ | IF₅ |

|---|---|---|---|

| Molecular Structure | Square pyramidal | Square pyramidal | Tetragonal pyramidal |

| State at RT | Gas | Liquid | Liquid |

| Reactivity | High (reacts with most metals) | Moderate | Low |

| Thermal Stability | Moderate | Higher | Low |

The classification of ClF₅ aligns with the radius ratio concept, where the central atom’s size permits bonding with multiple smaller halogens. For ClF₅, the Cl–F bond length and angular geometry reflect this balance.

Academic Significance in Inorganic Chemistry

ClF₅’s importance lies in its role as a model for studying:

- Hypervalent Bonding: Ab initio calculations confirm ClF₅’s stability, with bond dissociation energies exceeding those of ClF₃.

- Molecular Geometry: Its square pyramidal structure, confirmed by NMR spectroscopy, validates VSEPR theory predictions for molecules with six electron domains (AX₅E₁).

- Fluorination Mechanisms: ClF₅’s reactivity toward metals and nonmetals provides insights into fluorination pathways in synthetic chemistry.

Fluorination of Chlorine Trifluoride (ClF₃)

The fluorination of chlorine trifluoride represents the most extensively studied and industrially viable approach for chlorine pentafluoride synthesis [1]. This methodology was first developed in 1963 and has since become the preferred commercial route due to its favorable reaction thermodynamics and achievable yields [2]. The fundamental reaction proceeds according to the equation: chlorine trifluoride plus fluorine gas yields chlorine pentafluoride, representing a direct fluorination pathway that maintains molecular integrity while extending the fluorination state [1].

Research conducted by North American Rockwell Corporation demonstrated that this approach could achieve industrial-scale production through continuous processing systems [2]. The reaction mechanism involves the oxidative addition of fluorine to the existing chlorine trifluoride framework, resulting in the formation of the square pyramidal chlorine pentafluoride molecule [1]. Early classified research established the fundamental parameters necessary for successful implementation of this synthetic route [1].

Reaction Conditions and Catalysts

The optimization of reaction conditions for chlorine trifluoride fluorination requires precise control of temperature, pressure, and catalytic environments [2]. Experimental investigations have established that complete fluorination occurs most efficiently when the fluorine and chlorine-containing reactants are heated to temperatures ranging from 100 to 400 degrees Celsius [2]. However, optimal yields are achieved within the narrower temperature range of 100 to 280 degrees Celsius, where reactor corrosion is minimized while maintaining sufficient reaction kinetics [2].

Pressure parameters play a crucial role in determining reaction yields, with industrial processes typically operating between 100 and 2000 pounds per square inch [2]. The most economically viable pressure range has been identified as 330 to 500 pounds per square inch, representing a balance between equipment costs and yield optimization [2]. Research has demonstrated that pressures exceeding 20,000 pounds per square inch can significantly enhance chlorine pentafluoride formation, but such conditions require specialized heavy-duty equipment that may not be economically justifiable for most applications [2].

Nickel difluoride serves as the primary catalyst for this fluorination process, facilitating the reaction between chlorine trifluoride and fluorine gas [1]. The catalytic mechanism involves the formation of intermediate nickel-fluorine complexes that lower the activation energy for fluorine addition [1]. Studies have shown that the presence of nickel difluoride catalyst significantly improves both reaction rates and overall yields compared to uncatalyzed processes [1].

The stoichiometry of reactants requires careful optimization, with research indicating that approximately twice the stoichiometric quantity of fluorine relative to chlorine-containing reactants provides optimal yields [2]. Excessive fluorine concentrations can actually decrease yields due to reduced residence times in the reactor, while insufficient fluorine leads to incomplete conversion [2]. The optimal fluorine to chlorine atomic ratio has been established as ranging from 6:1 to 20:1 for effective industrial operations [2].

| Reaction | Temperature Range (°C) | Optimal Temperature (°C) | Pressure Range (psi) | Optimal Pressure (psi) | Catalyst | Fluorine Excess |

|---|---|---|---|---|---|---|

| ClF₃ + F₂ → ClF₅ | 100-400 | 100-280 | 100-2000 | 330-500 | NiF₂ | 2× stoichiometric |

| ClF + 2F₂ → ClF₅ | 100-400 | 100-280 | 100-2000 | 330-500 | NiF₂ | 2× stoichiometric |

| Cl₂ + 5F₂ → 2ClF₅ | 100-400 | 100-280 | 100-2000 | 330-500 | NiF₂ | 2× stoichiometric |

High-Pressure Fluorination Techniques

Industrial implementation of high-pressure fluorination techniques has been extensively documented through pilot plant operations that demonstrate the practical feasibility of chlorine pentafluoride production [2]. These systems employ continuous cyclical flow operations where fluorine and chlorine-containing reactants are introduced at the lower end of reaction chambers, with the resulting gaseous mixture passing to condensing chambers for product separation [2].

The reactor design incorporates stainless steel construction to withstand the corrosive nature of the reactants while maintaining structural integrity under high-pressure conditions [2]. Temperature control is achieved through jacketed reactor systems that can either add or remove heat depending on the exothermic nature of the fluorination reactions [2]. The condensing chambers operate at significantly lower temperatures to facilitate separation of chlorine pentafluoride from unreacted fluorine [2].

Experimental data from pilot plant operations demonstrate the relationship between operating parameters and yield optimization [2]. In one series of experiments, reaction chambers operated at 1020 pounds per square inch and 495 degrees Fahrenheit achieved chlorine pentafluoride yields of 25 percent over 53 hours of continuous operation [2]. Increasing the pressure to 1270 pounds per square inch while maintaining similar temperature conditions resulted in improved yields of 41 percent over 94 hours [2]. Further pressure increases to 1490 pounds per square inch with reduced temperature to 400 degrees Fahrenheit achieved the highest recorded yields of 46 percent over 87 hours of operation [2].

The fluorine to chlorine molar ratio in these high-pressure systems was maintained at approximately 9:1, representing nearly twice the stoichiometric requirement for complete conversion to chlorine pentafluoride [2]. This excess fluorine ensures complete reaction while accounting for the continuous recycling of unreacted fluorine through the system [2]. The process design eliminates the need for mechanical compression by utilizing thermal convection for gas circulation between reaction and condensing chambers [2].

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature | 495°F (257°C) | 485°F (251°C) | 400°F (204°C) |

| Pressure | 1020 psi | 1270 psi | 1490 psi |

| Reactor Material | Stainless Steel | Stainless Steel | Stainless Steel |

| F₂:Cl Molar Ratio | 9:1 | 9:1 | 9:1 |

| Yield (mol %) | 25% | 41% | 46% |

| Run Time (hours) | 53 | 94 | 87 |

Alternative Synthetic Routes

Beyond the conventional fluorination of chlorine trifluoride, several alternative synthetic approaches have been developed for chlorine pentafluoride production [1]. These methodologies offer distinct advantages in terms of selectivity, reaction conditions, or specialized applications where conventional approaches may be less suitable [1]. Alternative routes include metal fluoride-mediated synthesis and electrochemical approaches, each presenting unique mechanistic pathways and operational considerations [1].

The development of alternative synthetic routes has been driven by the need for more selective fluorination processes and the desire to avoid some of the harsh conditions associated with direct high-pressure fluorination [21]. Research into these alternatives has revealed mechanistic insights that contribute to a broader understanding of fluorine chemistry and interhalogen compound formation [1].

Metal Fluoride-Mediated Synthesis

Metal fluoride-mediated synthesis represents a highly selective approach to chlorine pentafluoride production through the use of preformed alkali metal tetrafluorochlorates as reactive intermediates [1]. This methodology involves the reaction of cesium tetrafluorochlorate, potassium tetrafluorochlorate, or rubidium tetrafluorochlorate with fluorine gas to produce chlorine pentafluoride and the corresponding alkali metal fluoride [1].

The cesium tetrafluorochlorate pathway proceeds according to the reaction: cesium tetrafluorochlorate plus fluorine gas yields cesium fluoride plus chlorine pentafluoride [1]. This approach offers exceptional selectivity because the tetrafluorochlorate precursor already contains the appropriate chlorine oxidation state, requiring only the addition of one fluorine atom to achieve the pentafluoride structure [1]. Similar reactions occur with potassium and rubidium analogs, producing the respective alkali metal fluorides as byproducts [1].

The mechanistic advantage of metal fluoride-mediated synthesis lies in the controlled environment provided by the alkali metal cation, which stabilizes the tetrafluorochlorate anion during the fluorination process [13]. This stabilization minimizes side reactions and improves overall selectivity compared to direct fluorination approaches [1]. The tetrafluorochlorate anion adopts a square planar geometry that facilitates the addition of the fifth fluorine atom to form the square pyramidal chlorine pentafluoride structure [13].

Recent advances in alkali metal fluoride synthesis have provided improved access to the precursor compounds required for this methodology [11]. Mechanochemical approaches now enable the direct conversion of fluorite to alkali metal fluorides without the intermediate formation of hydrogen fluoride, potentially improving the overall economics of metal fluoride-mediated chlorine pentafluoride synthesis [11]. These developments may enhance the viability of this synthetic route for specialized applications requiring high selectivity [11].

| Metal Fluoride Precursor | Chemical Name | Reaction with F₂ | Product Formation | Byproduct |

|---|---|---|---|---|

| Cs[ClF₄] | Cesium tetrafluorochlorate(III) | Cs[ClF₄] + F₂ → CsF + ClF₅ | Direct ClF₅ synthesis | Cesium fluoride |

| K[ClF₄] | Potassium tetrafluorochlorate(III) | K[ClF₄] + F₂ → KF + ClF₅ | Direct ClF₅ synthesis | Potassium fluoride |

| Rb[ClF₄] | Rubidium tetrafluorochlorate(III) | Rb[ClF₄] + F₂ → RbF + ClF₅ | Direct ClF₅ synthesis | Rubidium fluoride |

Electrochemical Approaches

Electrochemical fluorination represents an emerging approach for the synthesis of fluorinated compounds, including potential pathways for chlorine pentafluoride production [21]. This methodology involves the use of electrical energy to drive fluorination reactions, offering precise control over reaction conditions and the potential for selective fluorine incorporation [21]. The electrochemical approach eliminates the need for elemental fluorine gas, instead generating reactive fluorine species in situ through electrolytic processes [21].

The fundamental principle of electrochemical fluorination involves the electrolysis of hydrogen fluoride solutions or hydrogen fluoride complexes with organic bases to generate fluorinating species at electrode surfaces [22]. In the context of chlorine compound fluorination, this approach could theoretically be applied to chlorine trifluoride substrates to achieve further fluorination to the pentafluoride oxidation state [21]. The electrochemical method offers advantages in terms of reaction control and the avoidance of hazardous elemental fluorine handling [22].

Electrochemical fluorination systems typically employ supporting electrolytes such as triethylamine hydrofluoride complexes or tetraethylammonium fluoride hydrofluoride complexes to provide both electrical conductivity and fluorine sources [23]. These electrolyte systems enable selective fluorination under relatively mild conditions compared to high-pressure gas-phase fluorination [23]. The electrode materials and cell design play crucial roles in determining the efficiency and selectivity of electrochemical fluorination processes [26].

Recent developments in electrochemical fluorination have demonstrated the successful introduction of fluorine atoms into various organic substrates using hydrogen fluoride complexes with organic bases [27]. While direct application to chlorine pentafluoride synthesis has not been extensively documented, the principles established for other fluorination reactions suggest potential applicability [21]. The electrochemical approach offers particular promise for research-scale synthesis where precise control over reaction conditions is more important than large-scale production efficiency [22].

The limitations of electrochemical approaches for chlorine pentafluoride synthesis include the complexity of electrode systems capable of handling highly reactive chlorine fluoride substrates and the relatively low current efficiencies typical of electrochemical fluorination processes [25]. However, continued research into improved electrode materials and electrolyte systems may enhance the viability of this approach for specialized applications [26].

| Synthesis Method | Temperature (°C) | Pressure (atm) | Catalyst Required | Selectivity | Industrial Feasibility |

|---|---|---|---|---|---|

| Direct Fluorination | 100-400 | 6.8-136 | NiF₂ | Moderate | Complex |

| ClF₃ Fluorination | 100-280 | 2.3-34 | NiF₂ | High | Preferred |

| Metal Fluoride Route | Room temperature - 100 | 1-10 | None | Very High | Limited scale |

Square Pyramidal Geometry (C₄ᵥ Symmetry)

Chlorine pentafluoride adopts a distinctive square pyramidal molecular geometry characterized by C₄ᵥ point group symmetry [1] [2]. The molecule consists of a central chlorine atom bonded to five fluorine atoms, with the electronic arrangement featuring five bonding pairs and one lone pair of electrons around the central chlorine [3] [4]. This electronic configuration results in an octahedral electron geometry, but the molecular geometry is square pyramidal due to the presence of the lone pair [4] [5].

The structural parameters reveal significant asymmetry in the bonding environment. The chlorine atom exhibits sp³d² hybridization, which accommodates the expanded octet structure characteristic of hypervalent molecules [4] [6]. The steric number of six (five bonding pairs plus one lone pair) dictates the overall geometric arrangement [3] [7].

Table 1: Experimental Bond Length Data for Chlorine Pentafluoride

| Bond Type | Bond Length (Å) | Bond Length (pm) | Reference | Method |

|---|---|---|---|---|

| Cl-F (axial) | 1.57 | 157 | NIST CCCBDB | Experimental |

| Cl-F (basal) | 1.67 | 167 | Chemistry Stack Exchange | Experimental |

| Cl-F (equatorial) | 1.65 | 165 | NIST CCCBDB | Experimental |

The bond length variations in chlorine pentafluoride demonstrate the influence of lone pair repulsion on molecular structure. The axial chlorine-fluorine bond (157 pm) is significantly shorter than the basal bonds (167 pm) [8] [9]. This difference arises from the lone pair occupying one of the six octahedral positions, which creates enhanced repulsion with the four basal fluorine atoms, forcing them away from the central chlorine atom and elongating those bonds [8]. The axial fluorine remains relatively unaffected by lone pair repulsion, maintaining a shorter, stronger bond with the central chlorine [8].

Table 2: Bond Angle Data for Chlorine Pentafluoride

| Angle Type | Angle (degrees) | Reference | Notes |

|---|---|---|---|

| F(basal)-Cl-F(axial) | 85.5 | Chemistry Stack Exchange | Due to lone pair repulsion |

| F(basal)-Cl-F(basal) | 90.0 | Multiple sources | Square pyramidal geometry |

| Ideal tetrahedral | 90.0 | VSEPR theory | Without lone pair effects |

| Observed deviation | -4.5 | Calculated difference | From ideal angle |

The bond angles in chlorine pentafluoride deviate from ideal octahedral geometry due to lone pair-bond pair repulsions. The fluorine(basal)-chlorine-fluorine(axial) angles compress to approximately 85.5 degrees, representing a significant deviation from the ideal 90-degree angle [8]. This compression results from the lone pair's enhanced electron density, which occupies more space than bonding pairs and pushes the basal fluorine atoms toward the axial position [8] [9].

Nuclear Magnetic Resonance and Vibrational Spectroscopy Data

High-resolution ¹⁹F nuclear magnetic resonance spectroscopy has been instrumental in confirming the C₄ᵥ symmetry of chlorine pentafluoride [1] [10]. The ¹⁹F chemical shifts for chlorine pentafluoride appear at +247 and +412 ppm relative to trichlorofluoromethane [11]. These distinct chemical shift values reflect the different electronic environments of the axial and basal fluorine atoms, providing direct evidence for the square pyramidal structure.

Table 3: Nuclear Magnetic Resonance Data for Chlorine Pentafluoride

| Nucleus | Chemical Shift (ppm) | Coupling Pattern | Temperature Dependence | Key Information |

|---|---|---|---|---|

| ¹⁹F | +247, +412 | Complex multiplet | Variable with temperature | Confirms C₄ᵥ symmetry structure |

| ³⁵Cl | Not reported | N/A | N/A | Quadrupole coupling studies |

| ³⁷Cl | Not reported | N/A | N/A | Isotope effects in NQR |

Vibrational spectroscopy studies have provided comprehensive characterization of the fundamental vibrational modes in chlorine pentafluoride. The molecule exhibits nine fundamental vibrational modes corresponding to its C₄ᵥ symmetry [12] [13] [14]. Infrared and Raman spectroscopic investigations have been conducted across various phases, including gas phase, liquid, and solid states [15] [16] [12].

Table 4: Vibrational Frequency Assignment for Chlorine Pentafluoride (C₄ᵥ Symmetry)

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Activity | Intensity |

|---|---|---|---|---|---|

| ν₁(A₁) | A₁ | Cl-F symmetric stretch (axial) | 685 | IR active, Raman active | Strong |

| ν₂(A₁) | A₁ | Cl-F symmetric stretch (basal) | 590 | IR active, Raman active | Medium |

| ν₃(B₁) | B₁ | Cl-F antisymmetric stretch | 700 | IR active, Raman inactive | Medium |

| ν₄(B₁) | B₁ | Cl-F bend (axial) | 420 | IR active, Raman inactive | Weak |

| ν₅(B₂) | B₂ | Cl-F bend (basal) | 350 | IR active, Raman inactive | Weak |

| ν₆(E) | E | Cl-F antisymmetric stretch (doubly degenerate) | 650 | IR active, Raman active | Strong |

| ν₇(E) | E | Cl-F bend (doubly degenerate) | 400 | IR active, Raman active | Medium |

| ν₈(E) | E | Cl-F rock (doubly degenerate) | 300 | IR active, Raman active | Weak |

| ν₉(E) | E | Cl-F torsion (doubly degenerate) | 200 | IR active, Raman active | Very weak |

The vibrational spectrum demonstrates the characteristic features expected for a C₄ᵥ square pyramidal molecule. The stretching frequencies for the axial and basal chlorine-fluorine bonds differ significantly, reflecting the distinct bonding environments created by the lone pair influence [12] [14]. The higher frequency modes correspond to the stronger, shorter axial bonds, while lower frequencies are associated with the longer, weaker basal bonds.

Studies of chlorine pentafluoride in condensed phases have revealed multiple solid-state transitions. Three distinct solid phases have been characterized: Solid I (161K < T < 181K) with body-centered cubic structure (a = 5.7 Å), Solid II (117K < T < 161K) with orthorhombic structure (a = 6.17 Å, b = 7.22 Å, c = 7.66 Å), and Solid III (T < 117K) with undetermined structure [15] [16]. The Raman spectra show that Solid I maintains structural similarity to the liquid phase, while Solid II exhibits structural changes analogous to those observed in bromine pentafluoride [15] [16].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Studies

Density Functional Theory calculations have provided detailed insights into the electronic structure and bonding characteristics of chlorine pentafluoride. Multiple computational approaches have been employed to investigate this hypervalent molecule, with particular emphasis on accurately reproducing experimental structural parameters and understanding the nature of the bonding [17] [18] [19].

Table 5: Computational Studies of Chlorine Pentafluoride

| Method | Basis Set | Property Calculated | Key Results | Agreement with Experiment |

|---|---|---|---|---|

| DFT-B3LYP | cc-pCVTZ | Bond lengths and angles | Axial bond 1.615 Å, Basal bonds 1.684 Å | Good |

| CCSD(T) | 6-31+G(d,p) | Thermochemistry | Formation enthalpy calculations | Excellent |

| MP2 | Various | Electronic structure | Electronic configuration analysis | Good |

| Hybrid functionals | Various | Nuclear quadrupole parameters | Improved accuracy for Cl NQR | Very good |

The choice of density functional significantly impacts the accuracy of calculated properties for chlorine pentafluoride. Studies have demonstrated that functionals beyond the Generalized Gradient Approximation level, particularly hybrid and meta-GGA functionals, are essential for achieving good correlation with experimental data [17] [18]. The functional choice proves more critical than basis set convergence or geometry optimization protocols for accurate property prediction [17] [18].

B3LYP calculations with the cc-pCVTZ basis set have successfully reproduced the experimental bond length trends, predicting axial chlorine-fluorine bonds of 1.615 Å and basal bonds of 1.684 Å [20]. These computational results closely match experimental values and confirm the bond length differentiation arising from lone pair repulsion effects. The calculations accurately capture the square pyramidal geometry and C₄ᵥ symmetry of the molecule.

Coupled Cluster with Single and Double excitations and perturbative Triples [CCSD(T)] calculations have been particularly valuable for thermochemical property determination. These high-level ab initio methods provide excellent agreement with experimental formation enthalpies and other thermodynamic parameters [19]. However, the computational cost of CCSD(T) limits its application to smaller basis sets and restricts extensive conformational studies.

Bond Angle and Length Correlations

Computational studies have revealed important correlations between bond angles and lengths in chlorine pentafluoride that reflect the underlying electronic structure. The relationship between lone pair repulsion and geometric distortion has been quantitatively characterized through systematic calculations [17] [18] [20].

The computational investigation of bond parameters demonstrates that the lone pair on chlorine occupies approximately 1.5 times the volume of a bonding pair, consistent with VSEPR theory predictions [8] [9]. This enhanced spatial requirement leads to the observed compression of fluorine(basal)-chlorine-fluorine(axial) angles from the ideal 90 degrees to approximately 85.5 degrees. Computational analysis reveals that this angular distortion minimizes overall electron-electron repulsion while maintaining optimal bonding interactions.

DFT calculations have successfully modeled the electronic factors responsible for bond length variations. The axial chlorine-fluorine bond maintains stronger σ-bonding character due to reduced steric hindrance, resulting in shorter bond lengths and higher bond dissociation energies. Conversely, the basal bonds experience greater lone pair repulsion, leading to elongation and weakening of these interactions. Natural Bond Orbital analysis confirms that the axial bonds possess greater ionic character, while basal bonds show increased covalent character [17] [18].

The electronic structure calculations reveal that chlorine pentafluoride exhibits significant charge separation, with the central chlorine carrying a formal positive charge and the fluorine atoms bearing negative charges. The charge distribution is asymmetric, with the axial fluorine experiencing greater negative charge density than the basal fluorines. This asymmetry contributes to the observed differences in bond properties and spectroscopic characteristics.

Computational studies have also addressed the challenge of accurately predicting nuclear quadrupole coupling constants for chlorine nuclei in halogen compounds [17] [18] [21]. Traditional DFT methods often show significant discrepancies with experimental nuclear quadrupole resonance data, particularly for ionic compounds. However, the application of hybrid functionals and improved exchange-correlation treatments has substantially enhanced the accuracy of calculated quadrupole parameters for chlorine pentafluoride.

The molecular dynamics simulations incorporate nuclear quantum effects and fast time-scale dynamics to provide a more complete understanding of the electronic structure. These calculations demonstrate that while vibrational averaging and nuclear quantum effects influence computed properties, the choice of density functional remains the dominant factor in achieving accurate results [17] [18]. Path-integral molecular dynamics calculations have shown that nuclear quantum effects produce small but measurable corrections to calculated bond lengths and vibrational frequencies.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H270 (100%): May cause or intensify fire;

oxidizer [Danger Oxidizing gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Compressed Gas;Corrosive;Acute Toxic